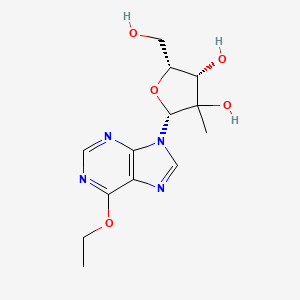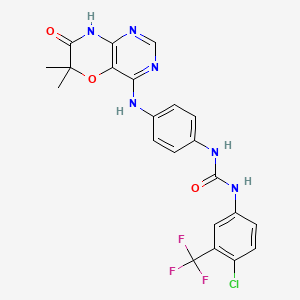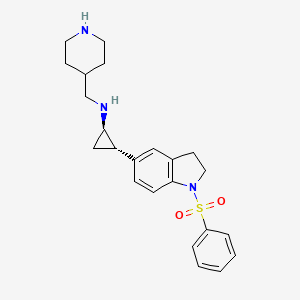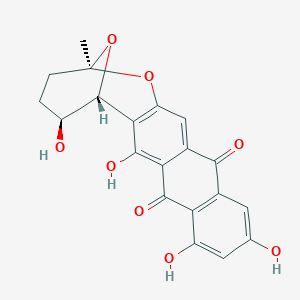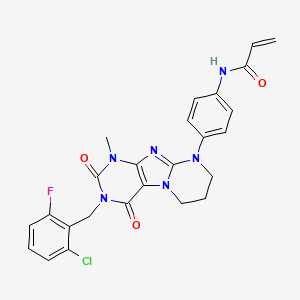
a-TGF (34-43), rat
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
a-TGF (34-43), rat: is an active peptide utilized in immunological research. It is a fragment of the larger transforming growth factor (TGF) protein, specifically derived from rats. This peptide has a molecular weight of 1080.24 and a molecular formula of C44H69N15O13S2 .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of a-TGF (34-43), rat typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled to the resin using activating agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反应分析
Types of Reactions: a-TGF (34-43), rat can undergo various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in aqueous solutions.
Substitution: Standard SPPS reagents like DCC, DIC, and TFA.
Major Products:
Oxidation: Formation of disulfide-bonded peptides.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid sequences
科学研究应用
a-TGF (34-43), rat has several scientific research applications:
Immunology: It is used to study immune responses and the role of TGF in immune regulation.
Cancer Research: The peptide is utilized to investigate the mechanisms of TGF in cancer progression and metastasis.
Cell Biology: Researchers use it to understand cell signaling pathways and cellular responses to TGF.
Drug Development: this compound serves as a model peptide for developing TGF-based therapeutics .
作用机制
a-TGF (34-43), rat exerts its effects by interacting with TGF receptors on the cell surface. Upon binding, it activates the Smad signaling pathway, leading to the transcription of target genes involved in cell proliferation, differentiation, and apoptosis. The peptide’s effects are mediated through decreased cell proliferation, increased apoptosis, and modulation of immune responses .
相似化合物的比较
- TGF-β1 (Transforming Growth Factor-beta 1)
- TGF-β2 (Transforming Growth Factor-beta 2)
- TGF-β3 (Transforming Growth Factor-beta 3)
Comparison: a-TGF (34-43), rat is a specific fragment of the larger TGF protein, making it unique in its ability to target specific pathways and receptors. Unlike the full-length TGF proteins, this compound provides a more focused approach to studying the effects of TGF without the complexities associated with the entire protein. This specificity allows for more precise investigations into the role of TGF in various biological processes .
属性
分子式 |
C44H69N15O13S2 |
|---|---|
分子量 |
1080.2 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C44H69N15O13S2/c1-21(2)34(41(69)51-16-33(63)58-35(22(3)4)42(70)54-27(6-5-11-49-44(46)47)38(66)57-31(19-74)43(71)72)59-40(68)28(12-23-7-9-25(61)10-8-23)53-32(62)15-50-37(65)30(17-60)56-39(67)29(13-24-14-48-20-52-24)55-36(64)26(45)18-73/h7-10,14,20-22,26-31,34-35,60-61,73-74H,5-6,11-13,15-19,45H2,1-4H3,(H,48,52)(H,50,65)(H,51,69)(H,53,62)(H,54,70)(H,55,64)(H,56,67)(H,57,66)(H,58,63)(H,59,68)(H,71,72)(H4,46,47,49)/t26-,27-,28-,29-,30-,31-,34-,35-/m0/s1 |
InChI 键 |
KYULMNFMIQONLF-JPXFWOSMSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CS)N |
规范 SMILES |
CC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC2=CN=CN2)NC(=O)C(CS)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
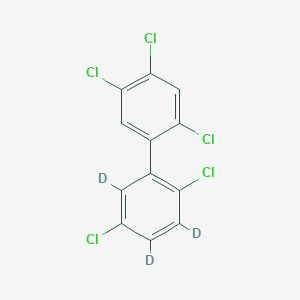

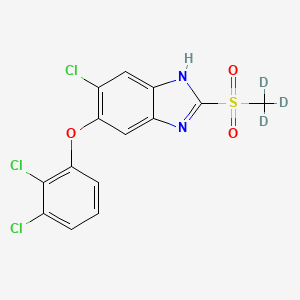
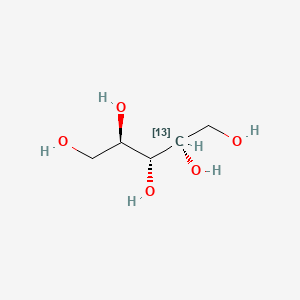
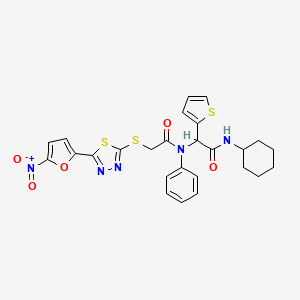
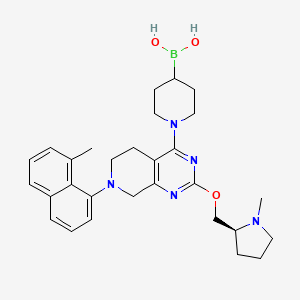

![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
